molecular formula C12H25KO4P- B12714661 Dodecyl dihydrogen phosphate, potassium salt CAS No. 33403-10-0

Dodecyl dihydrogen phosphate, potassium salt

Cat. No.: B12714661
CAS No.: 33403-10-0
M. Wt: 303.40 g/mol
InChI Key: MJHORFXTDAGQEU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl dihydrogen phosphate, potassium salt (C12H25OPO3H2K) is an organophosphate compound comprising a dodecyl (C12) alkyl chain esterified to a phosphate group, with potassium as the counterion. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic phosphate headgroup. It is utilized in applications requiring surfactant properties, such as detergents, emulsifiers, and biomedical formulations . Its chemical stability, solubility profile, and ionic interactions differentiate it from analogous compounds like sodium dodecyl sulfate (SDS) and other alkyl phosphates.

Properties

CAS No.

33403-10-0

Molecular Formula

C12H25KO4P-

Molecular Weight

303.40 g/mol

IUPAC Name

potassium;dodecyl phosphate

InChI

InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-2

InChI Key

MJHORFXTDAGQEU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])[O-].[K+]

Origin of Product

United States

Preparation Methods

Chemical Properties and Formula

Preparation Methods

Reaction Using Lauryl Alcohol and Phosphorus Pentoxide (P₂O₅)

This method involves the reaction of lauryl alcohol with phosphorus pentoxide (P₂O₅), followed by hydrolysis and neutralization.

Steps :
  • Reactor Setup : Add phosphorus pentoxide (P₂O₅) into a reactor and cool it to approximately 5°C.
  • Alcohol Addition : Slowly add lauryl alcohol ($$ C{12}H{25}OH $$) to the cooled P₂O₅ under continuous stirring.
  • Catalyst Addition : Introduce boron trifluoride (BF₃) as a catalyst to facilitate the reaction.
  • Reaction Conditions : Gradually heat the mixture to 20°C and maintain stirring for about 12 hours to allow the reaction to proceed fully.
  • Hydrolysis : Add water to hydrolyze the intermediate product.
  • Neutralization : Use a 40% potassium hydroxide (KOH) solution to neutralize the reaction mixture, forming dodecyl dihydrogen phosphate, potassium salt.
  • Product Isolation : Cool the mixture, filter out impurities, and dry the final product.
Reaction Equation :

$$
C{12}H{25}OH + P2O5 + H2O + KOH \rightarrow C{12}H{26}O4P.K
$$

Neutralization of Phosphoric Acid with Potassium Hydroxide

This method involves direct neutralization of phosphoric acid with potassium hydroxide in aqueous solution.

Steps :
  • Preparation of Reactants :
    • Use 1 mol/L solutions of phosphoric acid ($$ H3PO4 $$) and potassium hydroxide ($$ KOH $$).
    • Measure precise volumes using pipettes or burettes.
  • Neutralization Reaction :
    • Transfer potassium hydroxide solution into a conical flask and add a few drops of methyl orange as an indicator.
    • Slowly add phosphoric acid from a burette until the indicator changes color, indicating neutralization.
  • Evaporation :
    • Transfer the neutralized solution into an evaporating basin.
    • Heat gently until the solution reduces to one-fifth of its original volume (avoid boiling).
  • Crystallization :
    • Cool the concentrated solution to allow crystals of this compound to form.
  • Filtration and Drying :
    • Filter out the crystals, dry them using filter paper, and store in a desiccator to prevent moisture absorption.
Reaction Equation :

$$
H3PO4 + KOH \rightarrow KH2PO4 + H_2O
$$

Alternative Industrial Methods

Industrial-scale production may include variations using continuous reactors or different catalysts for enhanced yield and efficiency.

Comparison of Methods

Method Key Reactants Temperature Reaction Time Advantages Disadvantages
Lauryl Alcohol & P₂O₅ Lauryl alcohol, P₂O₅, BF₃ 5–20°C ~12 hours High purity product Requires catalyst (BF₃)
Neutralization with KOH Phosphoric acid, KOH Room temp ~1 hour Simple process, low cost Lower yield compared to P₂O₅ method

Chemical Reactions Analysis

Types of Reactions

Dodecyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water and acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed

Mechanism of Action

The mechanism of action of dodecyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. It can also interact with cell membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

Structural Differences :

  • SDS (C12H25OSO3Na) features a sulfate headgroup, whereas dodecyl dihydrogen phosphate, potassium salt contains a phosphate group. The phosphate group has three ionizable hydrogens, enabling varied protonation states, while sulfate is fully ionized at neutral pH .

Solubility and Compatibility :

  • Potassium dihydrogen phosphate (KH2PO4) can precipitate SDS in phosphate buffers due to ion exchange, necessitating sodium dihydrogen phosphate (NaH2PO4) for SDS compatibility . This compound may exhibit similar solubility challenges in mixed-salt systems.

Potassium Cetyl Phosphate

Alkyl Chain Length :

  • Potassium cetyl phosphate (C16H33OPO3H2K) has a longer hexadecyl chain, enhancing hydrophobicity and reducing critical micelle concentration (CMC) compared to the dodecyl variant .

Surfactant Efficiency :

  • The shorter dodecyl chain in this compound improves water solubility, making it more suitable for formulations requiring rapid dispersion, whereas cetyl derivatives are better for sustained-release applications .

Sodium Dihydrogen Phosphate (NaH2PO4) and Potassium Dihydrogen Phosphate (KH2PO4)

Acidity and Reactivity :

  • NaH2PO4 is neutral (pH ~7.0), while KH2PO4 is acidic (pH 4.4–5.5) . The dodecyl derivative inherits acidic properties, influencing its behavior in buffered systems.

Functional Roles :

  • Parent phosphates (NaH2PO4/KH2PO4) are used as buffering agents and fertilizers. The dodecyl variant, however, serves as a surfactant or emulsifier due to its amphiphilic structure .

Potassium Didodecyl Phosphate

Esterification Degree :

  • Potassium didodecyl phosphate (C24H50KO4P) is a diester with two dodecyl chains, reducing water solubility compared to the monoester this compound. This structural difference impacts applications in lipid bilayer stabilization vs. micelle formation .

Dipotassium vs. Monopotassium Salts

Ionic Strength :

  • Dipotassium salts (e.g., dipotassium monolauryl phosphate, C12H25OPO3K2) exhibit higher solubility in polar solvents due to increased ionic character, whereas monopotassium salts (e.g., this compound) are more pH-sensitive .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Alkyl Chain Counterion Key Applications
Dodecyl dihydrogen phosphate, K C12H25OPO3HK C12 K<sup>+</sup> Surfactants, emulsifiers
Sodium dodecyl sulfate (SDS) C12H25OSO3Na C12 Na<sup>+</sup> Protein denaturation, detergents
Potassium cetyl phosphate C16H33OPO3HK C16 K<sup>+</sup> Cosmetics, sustained release
Potassium didodecyl phosphate C24H50KO4P 2xC12 K<sup>+</sup> Lipid bilayers, lubricants

Table 2: Solubility and pH Profiles

Compound Solubility in Water pH (1% solution) Compatibility with Salts
Dodecyl dihydrogen phosphate, K Moderate (phosphate-dependent) 4.5–5.5 May precipitate SDS
SDS High 6.5–7.5 Incompatible with KH2PO4
NaH2PO4 High 7.0 Compatible with SDS

Q & A

Q. What spectroscopic methods are recommended for characterizing the molecular structure of dodecyl dihydrogen phosphate, potassium salt?

To confirm the structure, use a combination of ¹H/³¹P NMR to identify phosphate proton environments and phosphorus coordination, FTIR to detect P=O and P-O-C stretching vibrations (~1250 cm⁻¹ and ~1050 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular weight (C₁₂H₂₇KO₄P, MW 314.4 g/mol) . For crystalline samples, X-ray diffraction (XRD) can resolve atomic arrangements, leveraging programs like SHELXL for refinement .

Q. How can researchers synthesize this compound at the laboratory scale?

A common method involves reacting dodecyl alcohol with phosphorus oxychloride (POCl₃) to form dodecyl phosphate, followed by neutralization with potassium hydroxide. Steps:

  • Dissolve dodecyl alcohol in dry ether under inert atmosphere.
  • Add POCl₃ dropwise at 0–5°C, then reflux for 4 hours.
  • Hydrolyze the intermediate with ice water, extract the acid, and neutralize with KOH.
  • Purify via recrystallization from ethanol/water (1:3) .

Q. What buffer systems incorporate this compound, and how can pH stability be optimized?

Dodecyl dihydrogen phosphate acts as a buffering agent in lipid-rich or micellar systems (e.g., drug delivery studies). To prepare a 50 mM buffer at pH 6.8:

  • Mix with its conjugate base (e.g., dipotassium hydrogen phosphate) in a molar ratio determined by the Henderson-Hasselbalch equation.
  • Adjust ionic strength using KCl (0.1–0.5 M) to stabilize micelle formation. Validate pH stability via titration curves and dynamic light scattering (DLS) to monitor aggregation .

Advanced Research Questions

Q. How can contradictions in reported critical micelle concentration (CMC) values for this compound be resolved experimentally?

Discrepancies in CMC (e.g., from tensiometry vs. conductivity) arise from impurities or ionic strength variations. To standardize measurements:

  • Use tensiometry (Du Noüy ring method) at 25°C in deionized water.
  • Perform conductivity titration under nitrogen to avoid CO₂ interference.
  • Cross-validate with fluorescence spectroscopy using pyrene as a probe (CMC ≈ 1–2 mM). Control ionic strength with NaCl and report temperature (±0.1°C) .

Q. What methodologies are effective in analyzing its interaction with serum proteins (e.g., albumin)?

Design fluorescence quenching assays :

  • Incubate bovine serum albumin (BSA) with increasing compound concentrations (0–50 μM) in phosphate-buffered saline (pH 7.4).
  • Measure tryptophan emission at 340 nm (excitation: 295 nm). Calculate binding constants via Stern-Volmer plots.
  • Supplement with circular dichroism (CD) to monitor secondary structural changes in BSA .

Q. How can thermal decomposition kinetics under varying humidity conditions be quantified?

Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC):

  • Heat samples (5–10 mg) from 25°C to 600°C at 10°C/min under nitrogen.
  • Analyze weight loss steps (dehydration at 100–150°C, phosphate decomposition >250°C).
  • Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) under controlled humidity (0–90% RH) using saturated salt solutions .

Methodological Notes

  • Contamination Control : Trace sodium ions (e.g., from glassware) can alter micelle morphology. Use plasticized labware and validate purity via ICP-OES .
  • Data Reproducibility : Report synthesis yields, CMC, and pH adjustments with ±SD from triplicate trials. For structural data, include crystallographic R-factors (e.g., R₁ < 0.05 for XRD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.